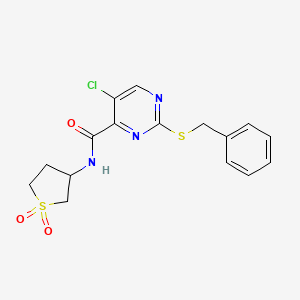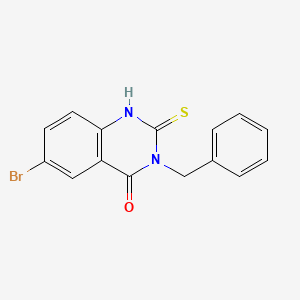![molecular formula C20H32BrClN2O3 B4221213 N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4221213.png)
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Overview
Description
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopentyloxy group, a methoxy group, and a morpholine ring. The hydrochloride form of this compound enhances its solubility in aqueous solutions, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The attachment of the cyclopentyloxy group to the aromatic ring.
Formation of the Morpholine Ring: The synthesis of the morpholine ring structure.
Amine Formation: The attachment of the amine group to the propan-1-amine backbone.
Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form to enhance solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine groups.
Reduction: Reduction reactions can occur at the bromine atom and the aromatic ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, and carboxylic acids.
Reduction: Products may include dehalogenated compounds and reduced aromatic rings.
Substitution: Products may include compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[2-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]methanamine hydrochloride
- N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride
Uniqueness
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the hydrochloride form enhances its solubility and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromo-4-cyclopentyloxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O3.ClH/c1-24-19-13-16(15-22-7-4-8-23-9-11-25-12-10-23)18(21)14-20(19)26-17-5-2-3-6-17;/h13-14,17,22H,2-12,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJGHQJCAHXDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCCN2CCOCC2)Br)OC3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4221134.png)
![N-(3-acetylphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B4221155.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4221159.png)
![[4-(2-Chloroanilino)piperidin-1-yl]-(3-nitrophenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B4221163.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4221165.png)
![Ethyl 4-({[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B4221173.png)

![N-allyl-3-(3-chloroisoxazol-5-yl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B4221188.png)
![N-(2,4-dimethylphenyl)-2-(3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-yl)acetamide](/img/structure/B4221196.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B4221203.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4221225.png)
![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4221227.png)

![4-[5-(benzylsulfanyl)-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4221239.png)
